molecular formula C28H31NO7 B11771328 2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11771328
M. Wt: 493.5 g/mol
InChI Key: FYBIAMJXXMOOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C28H31NO7 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 493002-68-9) is a synthetic derivative belonging to the quinoline class of compounds. Its complex structure suggests potential biological activities that warrant investigation. This article synthesizes available research findings on its biological activity, including anti-cancer properties and other therapeutic potentials.

  • Molecular Formula : C₁₈H₁₉N₃O₅
  • Molecular Weight : 345.36 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that derivatives of hexahydroquinoline exhibit significant anticancer activities. For instance:

  • A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC₅₀ values ranging from 6.2 μM to over 40 μM for different derivatives .
CompoundCell LineIC₅₀ (μM)
Compound AMCF-727.3
Compound BHCT1166.2

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.

Additional Biological Activities

Beyond anticancer properties, the compound may also exhibit:

  • Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress .
Activity TypeEffectiveness
AntioxidantHigh
Anti-inflammatoryModerate

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of hexahydroquinoline derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
  • In Vivo Studies : Animal models treated with similar quinoline derivatives showed reduced tumor sizes compared to control groups, suggesting potential for therapeutic use.

Properties

Molecular Formula

C28H31NO7

Molecular Weight

493.5 g/mol

IUPAC Name

2-methoxyethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H31NO7/c1-16-25(28(32)36-11-10-33-2)26(18-6-5-7-20(30)12-18)27-21(29-16)13-19(14-22(27)31)17-8-9-23(34-3)24(15-17)35-4/h5-9,12,15,19,26,29-30H,10-11,13-14H2,1-4H3

InChI Key

FYBIAMJXXMOOAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)O)C(=O)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.